4-(5-Fluoropyrimidin-2-yl)-N-(oxan-4-yl)-3-oxopiperazine-1-carboxamide
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Overview
Description
4-(5-Fluoropyrimidin-2-yl)-N-(oxan-4-yl)-3-oxopiperazine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoropyrimidin-2-yl)-N-(oxan-4-yl)-3-oxopiperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluoropyrimidine Moiety:
Construction of the Piperazine Core: The piperazine ring is synthesized through cyclization reactions involving appropriate diamines and dihaloalkanes.
Attachment of the Oxan Ring: The oxan ring is introduced via nucleophilic substitution reactions, where an appropriate oxan derivative reacts with the piperazine intermediate.
Final Coupling: The final step involves coupling the fluoropyrimidine moiety with the oxan-substituted piperazine under specific reaction conditions, such as the use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoropyrimidin-2-yl)-N-(oxan-4-yl)-3-oxopiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under conditions that favor nucleophilic or electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
4-(5-Fluoropyrimidin-2-yl)-N-(oxan-4-yl)-3-oxopiperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in studies investigating cellular pathways and molecular mechanisms, providing insights into biological processes.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-(5-Fluoropyrimidin-2-yl)-N-(oxan-4-yl)-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety may
Properties
IUPAC Name |
4-(5-fluoropyrimidin-2-yl)-N-(oxan-4-yl)-3-oxopiperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN5O3/c15-10-7-16-13(17-8-10)20-4-3-19(9-12(20)21)14(22)18-11-1-5-23-6-2-11/h7-8,11H,1-6,9H2,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJURNMYXNLSEQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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